![molecular formula C8H13NO B6310488 (+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98% CAS No. 1335031-62-3](/img/structure/B6310488.png)
(+/-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1-Methyl-7-azabicyclo[4.2.0]octan-8-one, 98% (also known as (-)-MBOA) is a naturally-occurring compound found in various plant species, and it has been used in scientific research for many years. It is a monoamine oxidase inhibitor (MAOI) that has been studied for its potential to treat a variety of neurological and psychiatric disorders.
Scientific Research Applications
(-)-MBOA has been studied for its potential to treat various neurological and psychiatric disorders, such as depression, anxiety, and bipolar disorder. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, (-)-MBOA has been studied for its potential to treat addiction and substance abuse.
Mechanism of Action
(-)-MBOA is a monoamine oxidase inhibitor (MAOI) that works by blocking the enzyme monoamine oxidase. This enzyme is responsible for breaking down monoamines, such as serotonin, dopamine, and norepinephrine. By blocking this enzyme, (-)-MBOA increases the levels of these monoamines in the brain, which can lead to an antidepressant effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (-)-MBOA have been studied extensively. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to an antidepressant effect. In addition, (-)-MBOA has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which can lead to a calming effect. It has also been shown to increase the levels of glutamate in the brain, which can lead to improved cognitive functions.
Advantages and Limitations for Lab Experiments
(-)-MBOA has several advantages for lab experiments. It is a naturally-occurring compound, so it is widely available and easy to obtain. In addition, it is easy to synthesize and has a high purity. However, (-)-MBOA also has some limitations. It is a MAOI, so it can have serious side effects if used incorrectly. In addition, it can interact with other drugs, so it should be used with caution.
Future Directions
There are several potential future directions for (-)-MBOA research. It could be studied for its potential to treat other neurological and psychiatric disorders, such as schizophrenia and autism. In addition, it could be studied for its potential to treat other neurodegenerative diseases, such as Huntington’s disease and amyotrophic lateral sclerosis. It could also be studied for its potential to treat other conditions, such as chronic pain and obesity. Finally, it could be studied for its potential to treat addiction and substance abuse.
Synthesis Methods
The synthesis of (-)-MBOA has been studied extensively and there are several methods available. The most common synthesis method is via a reaction between 1-methyl-7-azabicyclo[4.2.0]octan-8-one and a base, such as sodium hydroxide. This reaction produces (-)-MBOA in a high yield and purity. Other methods of synthesis include the use of a Grignard reagent, a lithium-halide exchange, and a Wittig reaction.
properties
IUPAC Name |
(1S,6R)-1-methyl-7-azabicyclo[4.2.0]octan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)9-7(8)10/h6H,2-5H2,1H3,(H,9,10)/t6-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBLLYBHNMXEHC-SVRRBLITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)
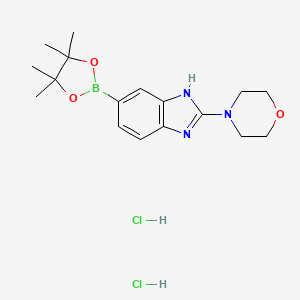

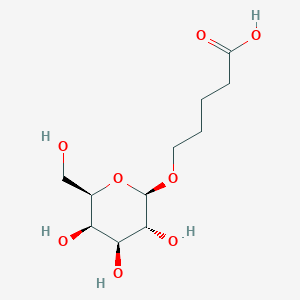

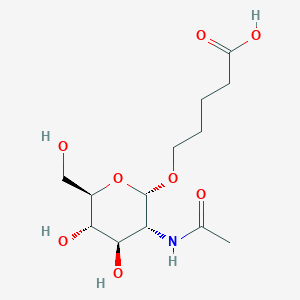
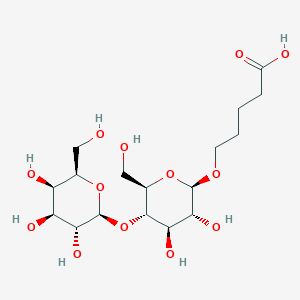
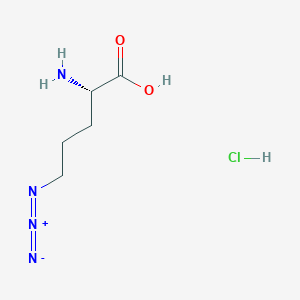
![(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid](/img/structure/B6310466.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-2-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310490.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310525.png)